8-Amino-6-methoxyquinoline CAS number and properties
8-Amino-6-methoxyquinoline CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Amino-6-methoxyquinoline, a crucial heterocyclic amine intermediate in the pharmaceutical and chemical research sectors. Its versatile structure makes it a valuable precursor for the synthesis of a wide range of biologically active compounds.
Core Properties of 8-Amino-6-methoxyquinoline
8-Amino-6-methoxyquinoline, identified by the CAS number 90-52-8 , possesses a unique combination of chemical and physical properties that make it a valuable building block in medicinal chemistry.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for 8-Amino-6-methoxyquinoline:
| Property | Value | Source(s) |
| CAS Number | 90-52-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2][4][5] |
| Molecular Weight | 174.20 g/mol | [1][2][4][6] |
| Appearance | Brown to very dark brown low melting solid | [1][3][7] |
| Melting Point | 41-44 °C | [3][7] |
| Boiling Point | 137-138 °C at 1 Torr | [3] |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly), and chloroform. | [3][7] |
| Purity | ≥90% or ≥99% (GC) depending on the grade. | [1][2][5] |
| Storage | Refrigerator (0-8 °C), protect from light and air, store under inert gas. | [1][8] |
Key Applications in Research and Development
8-Amino-6-methoxyquinoline is a pivotal intermediate in the synthesis of various pharmaceuticals.[1][3] Its structure is a key component of several important drug classes:
-
Antimalarial Agents: It serves as a fundamental building block for 8-aminoquinoline antimalarials such as Primaquine and Tafenoquine.[9] Research continues to explore new derivatives with improved efficacy and reduced toxicity.[9][10]
-
Antimicrobial and Antifungal Agents: The quinoline scaffold exhibits antimicrobial properties, making this compound valuable in the development of new antibacterial and antifungal drugs to combat resistance.[1][3]
-
Neuroprotective Agents: It is used in the synthesis of compounds targeting neurological disorders, attributed in part to its ability to potentially cross the blood-brain barrier.[1]
-
Fluorescent Probes: The quinoline ring system's fluorescent nature is exploited in the development of probes for biological imaging, enabling the visualization of cellular processes.[1][8]
-
Analytical Chemistry: It is also employed as a reagent in analytical methods like chromatography and spectroscopy.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of 8-Amino-6-methoxyquinoline in research. Below are outlines of key experimental protocols.
Synthesis of 8-Amino-6-methoxyquinoline
A common synthetic route involves a two-step process starting from 4-methoxy-2-nitroaniline.[9]
Step 1: Skraup Reaction to form 6-Methoxy-8-nitroquinoline This reaction involves the cyclization of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
-
Reactants: 4-methoxy-2-nitroaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
-
Procedure:
-
Carefully add concentrated sulfuric acid to a mixture of 4-methoxy-2-nitroaniline and glycerol while cooling.
-
Add the oxidizing agent portion-wise to control the exothermic reaction.
-
Heat the mixture, typically to around 130°C, for several hours.
-
After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 6-methoxy-8-nitroquinoline is then purified, for example, by recrystallization.
-
Step 2: Reduction to 8-Amino-6-methoxyquinoline The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amine.
-
Reactants: 6-methoxy-8-nitroquinoline, a reducing agent such as stannous chloride (SnCl₂) in ethanol, or iron filings in acetic acid.[9][11]
-
Procedure (using SnCl₂):
-
Dissolve 6-methoxy-8-nitroquinoline in ethanol.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).[12]
-
Make the solution alkaline to precipitate the tin salts.
-
Extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer and evaporate the solvent to yield 8-Amino-6-methoxyquinoline.
-
Synthesis of 8-Amino-6-methoxyquinoline-Tetrazole Hybrids via Ugi-Azide Reaction
This multi-component reaction is used to create diverse libraries of compounds for screening.[9]
-
Reactants: 8-Amino-6-methoxyquinoline, an aldehyde, trimethylsilyl azide, and an isocyanide (e.g., tert-butyl isocyanide) in methanol.[9]
-
Procedure:
-
Dissolve 8-Amino-6-methoxyquinoline in dry methanol.
-
Add the corresponding aldehyde and stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 1 hour.[9]
-
Add trimethylsilyl azide and tert-butyl isocyanide dropwise.
-
Continue stirring the reaction mixture for 20-120 hours.[9]
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in dichloromethane and wash with aqueous sodium disulfite followed by aqueous sodium bicarbonate.[9]
-
Purify the resulting product, typically by column chromatography.
-
Purification Method
A high-purity sample can be obtained through distillation and recrystallization.
-
Procedure: Distill the compound under a nitrogen atmosphere at high vacuum, followed by several recrystallizations from methanol.[11]
Visualizations
Synthesis Workflow of 8-Amino-6-methoxyquinoline
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 8-Amino-6-methoxyquinoline - CAS-Number 90-52-8 - Order from Chemodex [chemodex.com]
- 4. lookchem.com [lookchem.com]
- 5. 8-Amino-6-methoxyquinoline (>90%) | LGC Standards [lgcstandards.com]
- 6. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Amino-6-methoxyquinoline [srdpharma.com]
- 8. 8-Amino-6-methoxyquinoline - CAS-Number 90-52-8 - Order from Chemodex [chemodex.com]
- 9. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]
- 10. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-AMINO-6-METHOXYQUINOLINE | 90-52-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
